molecular formula C16H16N4S B14288717 N~3~,N~5~-Bis(2-methylphenyl)-1,2,4-thiadiazole-3,5-diamine CAS No. 137654-78-5

N~3~,N~5~-Bis(2-methylphenyl)-1,2,4-thiadiazole-3,5-diamine

Cat. No.: B14288717
CAS No.: 137654-78-5
M. Wt: 296.4 g/mol
InChI Key: AKKLYHPUPWBMLF-UHFFFAOYSA-N
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Description

N~3~,N~5~-Bis(2-methylphenyl)-1,2,4-thiadiazole-3,5-diamine is a heterocyclic compound that features a thiadiazole ring substituted with two 2-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N~5~-Bis(2-methylphenyl)-1,2,4-thiadiazole-3,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylphenylhydrazine with carbon disulfide, followed by cyclization with a suitable oxidizing agent to form the thiadiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N~3~,N~5~-Bis(2-methylphenyl)-1,2,4-thiadiazole-3,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N~3~,N~5~-Bis(2-methylphenyl)-1,2,4-thiadiazole-3,5-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N3,N~5~-Bis(2-methylphenyl)-1,2,4-thiadiazole-3,5-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N~3~,N~5~-Bis(4-chlorophenyl)-1,2,4-thiadiazole-3,5-diamine
  • N~3~,N~5~-Bis(2,6-dimethylphenyl)-1,2,4-thiadiazole-3,5-diamine

Uniqueness

N~3~,N~5~-Bis(2-methylphenyl)-1,2,4-thiadiazole-3,5-diamine is unique due to the presence of 2-methylphenyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

137654-78-5

Molecular Formula

C16H16N4S

Molecular Weight

296.4 g/mol

IUPAC Name

3-N,5-N-bis(2-methylphenyl)-1,2,4-thiadiazole-3,5-diamine

InChI

InChI=1S/C16H16N4S/c1-11-7-3-5-9-13(11)17-15-19-16(21-20-15)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H2,17,18,19,20)

InChI Key

AKKLYHPUPWBMLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NSC(=N2)NC3=CC=CC=C3C

Origin of Product

United States

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